molecular formula C12H10N2S B2642113 Acetonitrile, 2-[(4-methyl-2-quinolinyl)thio]- CAS No. 7521-23-5

Acetonitrile, 2-[(4-methyl-2-quinolinyl)thio]-

Cat. No. B2642113
CAS RN: 7521-23-5
M. Wt: 214.29
InChI Key: HXAGEYVSGDPACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonitrile, 2-[(4-methyl-2-quinolinyl)thio]- is a chemical compound that is widely used in scientific research. It is a derivative of acetonitrile and is also known as 4-Methyl-2-(quinolin-4-ylthio)acetonitrile. This compound has a wide range of applications in various fields of research, including chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Electrochemical Polymerization : 4-Methyl-quinoline, a derivative, has been used in electrochemical polymerization processes using acetonitrile as a solvent. This process yields a polymeric film with good mechanical properties and conductivity ranging from 10^−3 to 10^−5 S cm^−1 (An et al., 1989).

  • Voltammetric Study in Acetonitrile : Acetonitrile has been utilized in the voltammetric study of a family of quinones, which include modifications of the quinoline structure. This study explores the Hammett–Zuman type correlations on the reduction of α-hydroxyquinones (Bautista-Martínez et al., 2003).

  • Photodissociation in Metal Complexes : Research involving the selective photodissociation of acetonitrile ligands in ruthenium polypyridyl complexes has shown potential applications in biological research and as therapeutics. The study used density functional theory calculations to explain the photodissociation behavior of these complexes (Tu et al., 2015).

  • Fluorescence Sensing of Metal Ions : A study synthesized a new metal ion sensor containing quinoline and pyridylaminophenol, which in acetonitrile, showed fluorescence in the presence of Zn(2+). This sensor also acted as a colorimetric sensor for Co(2+) (Song et al., 2013).

  • Chemosensor for Zinc and PPi Detection : A quinoline-based C3-symmetric fluorescent probe developed for selectively detecting Zn2+ showed significant enhancement in emission intensity in acetonitrile and 50% aqueous buffer. This sensor has a broad pH window and low detection limits (Sinha et al., 2018).

Mechanism of Action

properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-9-8-12(15-7-6-13)14-11-5-3-2-4-10(9)11/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAGEYVSGDPACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322046
Record name 2-(4-methylquinolin-2-yl)sulfanylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

7521-23-5
Record name 2-(4-methylquinolin-2-yl)sulfanylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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